Absouline

Descripción general

Descripción

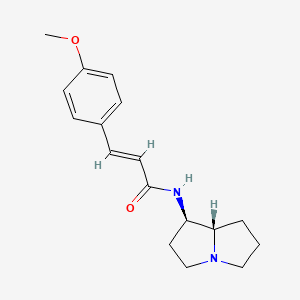

Absouline is a member of the 1-aminopyrrolizidine alkaloids family, known for its interesting biological activitiesThis compound is particularly noted for its presence within the structures of certain alkaloids, which possess additional molecular complexity due to the presence of an ether bridge between specific carbon atoms of the pyrrolizidine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of absouline involves several key steps. One efficient method includes the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an enantiopure α,β-unsaturated ester derived from L-proline. This is followed by hydrogenolytic N-debenzylation and acid-promoted cyclization of the resultant β-amino ester to produce the 1-aminopyrrolizidin-3-one scaffold. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) and coupling with (E)-p-methoxycinnamic acid completes the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations to improve yield and purity. The process may include automated systems for precise control of reaction conditions and purification steps to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: Absouline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and DIBAL-H are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolizidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Organic Synthesis

Absouline serves as a crucial building block in organic chemistry, particularly in the synthesis of complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.

Vinylogy Principle

Recent studies have explored the application of this compound within the principle of vinylogy, which pertains to the reactivity of compounds based on their structural features. The compound has been utilized to develop new methodologies for synthesizing derivatives that exhibit enhanced reactivity and selectivity .

Biological Applications

Insecticidal Properties

Research indicates that this compound possesses potential insecticidal properties. It has been studied for its effectiveness against various insect pests, making it a candidate for developing environmentally friendly pesticides.

Serotonin Receptor Antagonism

this compound has been investigated for its potential therapeutic effects as an antagonist for serotonin receptors, particularly the 5-HT4 receptor. This action may influence various physiological processes, including mood regulation and gastrointestinal motility.

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various conditions due to its interaction with biological targets. Its analogs have shown promise in preclinical studies as potential treatments for disorders related to serotonin dysregulation.

Drug Development

this compound's structural features have made it a subject of interest in drug discovery. Its derivatives are being evaluated for their efficacy as novel pharmacological agents against diseases such as cancer and neurodegenerative disorders .

Industrial Applications

Material Science

In industry, this compound is being researched for its applications in developing new materials and chemical processes. Its unique properties may contribute to advancements in polymer chemistry and nanotechnology .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Insecticidal Activity | Demonstrated effective pest control against specific insect species using this compound derivatives. |

| Study 2 | Serotonin Receptor Interaction | Identified this compound's role as a selective antagonist for serotonin receptors, suggesting therapeutic applications in mood disorders. |

| Study 3 | Organic Synthesis | Developed novel synthetic routes utilizing this compound as a key intermediate, showcasing its versatility in organic chemistry. |

Mecanismo De Acción

Absouline exerts its effects through interactions with specific molecular targets. For instance, its synthetic analogue SC-531162 is a potent and selective antagonist for 5-HT4 serotonin receptors. The mechanism involves binding to these receptors and inhibiting their activity, which can modulate various physiological processes .

Comparación Con Compuestos Similares

Loline: Another 1-aminopyrrolizidine alkaloid with insecticidal properties.

Laburnamine: Contains a similar pyrrolizidine core but differs in its stereochemistry and biological activity.

Comparison: Absouline is unique due to its specific stereochemistry and the presence of an ether bridge, which contributes to its distinct biological activities. Compared to loline and laburnamine, this compound has shown more selective activity towards certain serotonin receptors, making it a valuable compound for targeted therapeutic applications .

Actividad Biológica

Overview

Absouline, a member of the 1-aminopyrrolizidine alkaloids family, has garnered attention for its unique biological activities. This compound is characterized by its specific stereochemistry and the presence of an ether bridge, which contribute to its distinct biological properties. Research indicates that this compound exhibits various biological activities, including potential therapeutic effects and insecticidal properties.

This compound's structure features a pyrrolizidine core with an ether bridge between carbon atoms C(2) and C(7). This structural complexity is essential for its biological activity. Notably, this compound and its synthetic analogue SC-531162 have been identified as potent antagonists for the 5-HT4 serotonin receptors, which play a critical role in several physiological processes, including mood regulation and gastrointestinal motility .

1. Serotonin Receptor Antagonism

Research has shown that this compound acts as a selective antagonist for the 5-HT4 serotonin receptors. This interaction can modulate various physiological responses, suggesting potential applications in treating disorders related to serotonin dysregulation, such as depression and gastrointestinal disorders .

2. Insecticidal Properties

This compound has also been studied for its insecticidal properties, making it a candidate for agricultural applications. Its effectiveness against certain pests can be attributed to its ability to interfere with neurotransmitter systems in insects, similar to its action on mammalian serotonin receptors .

Comparative Analysis with Similar Compounds

To understand this compound's unique position within the class of 1-aminopyrrolizidine alkaloids, a comparative analysis with other compounds like loline and laburnamine is essential.

| Compound | Structure Type | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | 1-Aminopyrrolizidine | Antagonist of 5-HT4 receptors; insecticidal | High selectivity |

| Loline | 1-Aminopyrrolizidine | Insecticidal | Moderate selectivity |

| Laburnamine | Pyrrolizidine | Limited studies; potential neurotoxic effects | Low selectivity |

This table highlights this compound's superior selectivity towards serotonin receptors compared to other similar compounds, reinforcing its potential therapeutic applications while minimizing side effects associated with broader receptor interactions.

Case Studies and Research Findings

Recent studies have focused on synthesizing this compound analogues to better understand its biological mechanisms. For instance, research published in PMC outlines the synthesis and evaluation of various derivatives of this compound, emphasizing their potential in pharmacological applications .

Additionally, studies have demonstrated that modifications to the ether bridge can significantly alter the compound's activity profile, suggesting avenues for developing more effective therapeutic agents based on this compound's structure .

Propiedades

IUPAC Name |

(E)-N-[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFIICJNXKHXND-GRLYAWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3[C@H]2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112513-33-4 | |

| Record name | Absouline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112513334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.